Hymenialdisine

Kinase inhibition MAPK pathway Cancer signaling

Hymenialdisine is a brominated pyrroloazepine alkaloid originally isolated from marine sponges of the genera Axinella, Acanthella, and Stylissa. It functions as an ATP-competitive inhibitor of multiple serine/threonine kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), casein kinase 1 (CK1), and mitogen-activated protein kinase kinase-1 (MEK-1), with nanomolar potency against several targets.

Molecular Formula C11H10BrN5O2
Molecular Weight 324.13 g/mol
CAS No. 95569-43-0
Cat. No. B10760331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenialdisine
CAS95569-43-0
Molecular FormulaC11H10BrN5O2
Molecular Weight324.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
InChIInChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-
InChIKeyATBAETXFFCOZOY-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hymenialdisine (CAS 95569-43-0): A Marine-Derived Pan-Kinase Inhibitor for Targeted Research


Hymenialdisine is a brominated pyrroloazepine alkaloid originally isolated from marine sponges of the genera Axinella, Acanthella, and Stylissa [1]. It functions as an ATP-competitive inhibitor of multiple serine/threonine kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), casein kinase 1 (CK1), and mitogen-activated protein kinase kinase-1 (MEK-1), with nanomolar potency against several targets [2]. Its unique pyrrolo[2,3-c]azepin-8-one scaffold distinguishes it from synthetic kinase inhibitors and underpins its broad yet characteristic selectivity profile [3].

Why Hymenialdisine Cannot Be Interchanged with Structural Analogs or Generic Kinase Inhibitors


Hymenialdisine belongs to a family of marine alkaloids that includes debromohymenialdisine, 3-bromohymenialdisine, and aldisine, yet even subtle structural variations (e.g., the presence or absence of a bromine atom at position 2) produce dramatic shifts in potency, selectivity, and functional activity [1]. For example, the 10E stereoisomer of hymenialdisine exhibits a 2-fold higher potency against MEK-1 than the 10Z isomer [2], while the debrominated analog shows distinct cytotoxic and insecticidal profiles [3]. Moreover, hymenialdisine's polypharmacology—inhibiting CDKs, GSK-3β, CK1, and MEK-1 simultaneously—cannot be replicated by single-target kinase inhibitors or by other pan-kinase inhibitors with different selectivity fingerprints [4]. Consequently, substitution with a closely related analog or a generic kinase inhibitor will yield non-equivalent experimental outcomes and may invalidate comparative studies.

Hymenialdisine Comparative Performance Data: Quantified Differentiation Against Analogs and Standard Agents


MEK-1 Inhibition: Hymenialdisine Isomers Show 2-Fold Difference in Potency

In a direct head-to-head comparison of aldisine alkaloids isolated from Stylissa massa, 10E-hymenialdisine inhibited MEK-1 with an IC50 of 3 nM, whereas 10Z-hymenialdisine exhibited an IC50 of 6 nM, representing a 2-fold difference in potency between stereoisomers [1]. The debrominated analog 10Z-debromohymenialdisine was also evaluated in the same study but showed reduced potency relative to the brominated compounds [2]. This demonstrates that both stereochemistry and bromination status critically influence target engagement.

Kinase inhibition MAPK pathway Cancer signaling

Cytotoxicity in L5178y Lymphoma Cells: Debromohymenialdisine is 2.2-Fold More Potent than Hymenialdisine

In a comparative cytotoxicity study using L5178y mouse lymphoma cells, debromohymenialdisine exhibited an ED50 of 1.8 μg/mL, while hymenialdisine and 3-bromohymenialdisine both showed ED50 values of 3.9 μg/mL [1]. This indicates that debromohymenialdisine is approximately 2.2-fold more cytotoxic than hymenialdisine in this cell line, demonstrating that removal of the bromine atom significantly enhances cytotoxic potency under these assay conditions.

Cytotoxicity Cancer cell lines Marine natural products

NFκB-Mediated PGE2 Production: Hymenialdisine Active (IC50 ~1 μM) While Aldisine is Inactive

In human rheumatoid synovial fibroblasts (RSF) stimulated with interleukin-1β, hymenialdisine inhibited prostaglandin E2 (PGE2) production in a concentration-dependent manner with an IC50 of approximately 1 μM [1]. In the same assay, the structural analog aldisine (lacking the pyrroloazepine ring system) and the protein kinase C inhibitor RO 32-0432 were completely without effect [2]. This demonstrates that the pyrroloazepine scaffold of hymenialdisine is essential for NFκB pathway inhibition, and aldisine cannot substitute for hymenialdisine in this functional context.

Inflammation NFκB signaling Prostaglandin E2

Ovarian Cancer Cell Cytotoxicity: Hymenialdisine vs Cisplatin in Sensitive and Resistant Lines

In a comparative cytotoxicity study, hymenialdisine exhibited an IC50 of 146.8 μM against cisplatin-sensitive A2780S ovarian cancer cells, while cisplatin showed an IC50 of 31.4 μM in the same cell line [1]. Notably, against cisplatin-resistant A2780CP cells, hymenialdisine failed to reach an IC50 even at concentrations up to 300 μM, whereas cisplatin retained some activity (IC50 = 76.9 μM) [2]. This indicates that hymenialdisine is less potent than cisplatin in this model and does not overcome cisplatin resistance in these specific cell lines.

Ovarian cancer Chemoresistance Cisplatin

In Vivo Kinase Target Engagement: CDK5 and GSK-3β Inhibition in Neuronal Cells

In E18 rat cortical neurons, treatment with hymenialdisine resulted in complete inhibition of CDK5/p35-mediated Pak1 kinase phosphorylation/down-regulation, as assessed by Western blot analysis [1]. In the same study, hymenialdisine also inhibited GSK-3β activity in vivo, demonstrated by reduced phosphorylation of the microtubule-associated protein MAP-1B and blocked hyperphosphorylation of tau protein at Alzheimer's disease-relevant sites (cross-reacting with AT100 antibodies) [2]. While no direct comparator compound was tested in parallel, these findings establish that hymenialdisine engages both CDK5 and GSK-3β in living neurons at concentrations achievable in cell culture.

In vivo pharmacology Neurodegeneration Tau phosphorylation

Hymenialdisine: High-Value Research Applications Informed by Comparative Evidence


MEK-1 Pathway Studies Requiring Precise Stereochemical Control

Investigators studying the Raf/MEK/ERK signaling cascade should select 10Z-hymenialdisine (IC50 = 6 nM) or 10E-hymenialdisine (IC50 = 3 nM) based on the required potency, as the two stereoisomers exhibit a 2-fold difference in MEK-1 inhibition [1]. This stereochemical distinction is critical for dose-response experiments and for comparing results across studies that may have used different isomer mixtures.

NFκB-Mediated Inflammation Models

In human rheumatoid synovial fibroblast models of IL-1β-induced inflammation, hymenialdisine (IC50 ~1 μM) effectively suppresses PGE2 production via NFκB inhibition, whereas the analog aldisine is completely inactive [2]. Hymenialdisine is therefore the preferred tool compound for interrogating NFκB-dependent transcriptional regulation of COX-2 and PLA2 in inflammatory settings.

Cytotoxicity Screening in Lymphoma and Ovarian Cancer Panels

For cytotoxicity studies in L5178y lymphoma cells, debromohymenialdisine (ED50 = 1.8 μg/mL) offers 2.2-fold greater potency than hymenialdisine (ED50 = 3.9 μg/mL) [3]. In ovarian cancer models, hymenialdisine (IC50 = 146.8 μM in A2780S cells) is less potent than cisplatin and does not overcome platinum resistance [4]. Researchers should select the appropriate analog based on the desired potency and resistance profile.

In Vivo Target Engagement Studies in Neuronal Systems

Hymenialdisine is uniquely suited for ex vivo and in vivo studies of CDK5 and GSK-3β activity in neuronal cells, as demonstrated by complete inhibition of Pak1 phosphorylation and reduced tau hyperphosphorylation in E18 rat cortical neurons [5]. This makes it a valuable tool for Alzheimer's disease research and other tauopathies where dual CDK5/GSK-3β inhibition is mechanistically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hymenialdisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.